1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole
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Overview
Description
1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole typically involves the cyclopropanation of suitable precursors followed by iodination. One common method includes the reaction of cyclopropylmethyl bromide with a pyrazole derivative under basic conditions to form the cyclopropylmethyl-substituted pyrazole. Subsequent iodination using iodine or an iodine-containing reagent completes the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropyl Ring Reactions: The cyclopropyl group can participate in ring-opening reactions under certain conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(Cyclopropylmethyl)-5-azido-1H-pyrazole.
Scientific Research Applications
1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole involves its interaction with specific molecular targets. The cyclopropylmethyl group and the iodine atom contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropylmethyl)-5-bromo-1H-pyrazole
- 1-(Cyclopropylmethyl)-5-chloro-1H-pyrazole
- 1-(Cyclopropylmethyl)-5-fluoro-1H-pyrazole
Uniqueness
1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-5-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-3-4-9-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDDOQWIKLEOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718447 |
Source
|
Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-39-7 |
Source
|
Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Cyclopropylmethyl)-5-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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